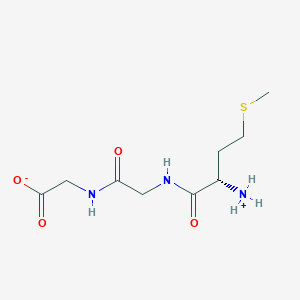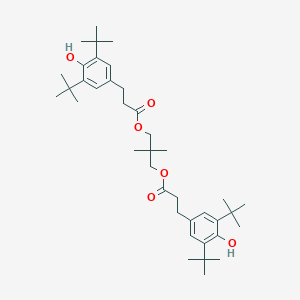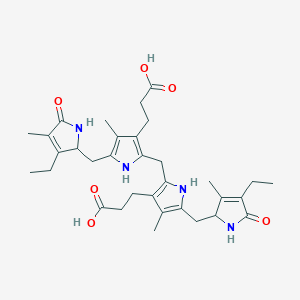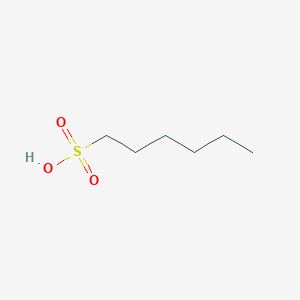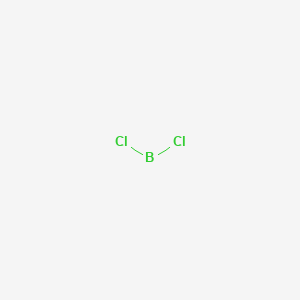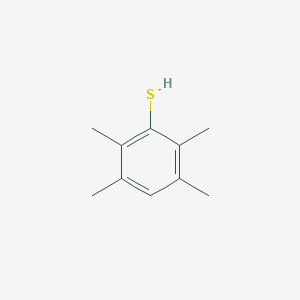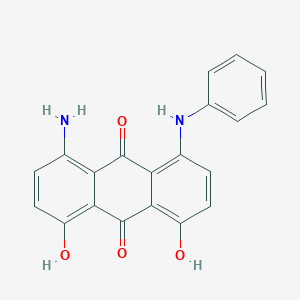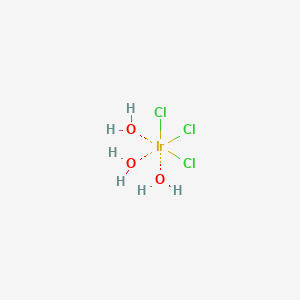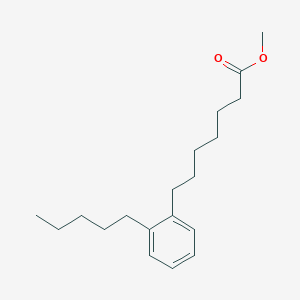
Methyl 7-(2-pentylphenyl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(2-pentylphenyl)heptanoate, also known as MPH, is a chemical compound that belongs to the family of pheromones. Pheromones are chemical signals that are released by animals and insects to communicate with each other. MPH is commonly found in the scent glands of male cockroaches and is known to attract females of the same species. The chemical structure of MPH consists of a heptanoic acid chain with a pentylphenyl group attached to the seventh carbon atom and a methyl ester group at the terminal end.
Wirkmechanismus
The exact mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate is not fully understood. However, it is believed that the compound acts as a sex pheromone by stimulating the olfactory receptors of female cockroaches. This leads to the activation of the female's reproductive behavior, resulting in mating with the male cockroach.
Biochemische Und Physiologische Effekte
Methyl 7-(2-pentylphenyl)heptanoate has no known biochemical or physiological effects on humans. However, studies have shown that the compound can induce physiological and behavioral responses in female cockroaches.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 7-(2-pentylphenyl)heptanoate in lab experiments include its high purity, availability, and low cost. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
1. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new insecticides that target specific pest species.
2. Studying the mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate on the olfactory receptors of female cockroaches.
3. Exploring the use of Methyl 7-(2-pentylphenyl)heptanoate as a lure in pest management strategies for other insect species.
4. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new pheromone-based pest control methods.
5. Studying the effects of Methyl 7-(2-pentylphenyl)heptanoate on the behavior and physiology of male cockroaches.
Synthesemethoden
The synthesis of Methyl 7-(2-pentylphenyl)heptanoate involves the reaction of 2-pentylphenol with heptanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Methyl 7-(2-pentylphenyl)heptanoate and acetic acid as a byproduct. The purity of the synthesized Methyl 7-(2-pentylphenyl)heptanoate can be improved by recrystallization or distillation.
Wissenschaftliche Forschungsanwendungen
Methyl 7-(2-pentylphenyl)heptanoate has been extensively studied for its potential use as a pheromone in pest management. The compound has been shown to be highly attractive to female cockroaches, and its synthetic form can be used as a lure to trap and control cockroach populations. Methyl 7-(2-pentylphenyl)heptanoate has also been investigated for its potential use in the development of new insecticides that target specific pest species.
Eigenschaften
CAS-Nummer |
13397-97-2 |
|---|---|
Produktname |
Methyl 7-(2-pentylphenyl)heptanoate |
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl 7-(2-pentylphenyl)heptanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI-Schlüssel |
APKFDCCNVOZJQJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Synonyme |
7-(o-Pentylphenyl)heptanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



